![molecular formula C17H20N2O3S2 B2954095 N~2~-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2-thiophenesulfonamide CAS No. 941955-34-6](/img/structure/B2954095.png)
N~2~-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2-thiophenesulfonamide
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Overview
Description
N~2~-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2-thiophenesulfonamide, commonly known as QNZ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. QNZ belongs to the class of sulfonamide compounds and has been shown to possess anti-inflammatory and anti-cancer properties.
Scientific Research Applications
Antimicrobial and Anticancer Applications
- Research demonstrates the synthesis of quinoline derivatives clubbed with sulfonamide moiety, showing promising antimicrobial activities against Gram-positive bacteria (Biointerface Research in Applied Chemistry, 2019).
- Another study explored the anticancer potential of novel 4-(quinolin-1-yl)benzenesulfonamide derivatives, highlighting mechanisms through the inhibition of carbonic anhydrase isozymes and showcasing interesting in vitro anticancer activities (European Journal of Medicinal Chemistry, 2010).
Therapeutic Applications in Pulmonary Diseases
- Phosphatidylinositol 3-kinase inhibitors related to the quinoline and sulfonamide structure were identified for the treatment of idiopathic pulmonary fibrosis and cough, demonstrating the therapeutic versatility of quinoline-sulfonamide derivatives (Expert Opinion on Therapeutic Patents, 2014).
Radioprotective and Anticancer Agents
- Novel quinoline benzenesulfonamide derivatives were synthesized for their potential use as anticancer and radioprotective agents, showing cytotoxic activity against cancer cells and in vivo radioprotective activity against γ-irradiation in mice (Arzneimittel-Forschung (Drug Research), 2008).
Fluorescent Probes for Zinc(II)
- The synthesis and fluorescent properties of analogues of the zinc(II) specific fluorophore zinquin ester, with derivatives showing stronger fluorescence than the parent compound, underscore the potential use of quinoline-sulfonamide derivatives in biochemical sensing and imaging (The Journal of Organic Chemistry, 2000).
Mechanism of Action
Target of Action
Sulfonamide drugs are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These targets play crucial roles in various physiological processes.
Mode of Action
Sulfonamides generally work by blocking the protein-protein interactions formed by the anti-apoptotic proteins . This action can release the apoptotic signal, recover the inherent apoptosis process, and achieve the goal of eliminating tumors .
Biochemical Pathways
It is known that bcl-2 family proteins, which are potential targets of sulfonamides, are key regulators of the mitochondrial apoptotic pathway . Overexpression of these anti-apoptotic proteins is resistant to chemotherapies in a variety of tumor cells .
Pharmacokinetics
The optimization strategy of replacing the high-energy water molecules in the protein binding pocket has been shown to increase the affinity of similar compounds with the target by about 30 times, and significantly improve their synthesis and bioavailability .
Result of Action
Blocking the protein-protein interactions formed by the anti-apoptotic proteins by small-molecule inhibitors can release the apoptotic signal, recover the inherent apoptosis process, and achieve the goal of eliminating tumors .
Action Environment
It is known that the performance of similar compounds can be improved in a wide temperature range and high cut-off charging voltage .
properties
IUPAC Name |
N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-12(2)11-19-15-7-6-14(10-13(15)5-8-16(19)20)18-24(21,22)17-4-3-9-23-17/h3-4,6-7,9-10,12,18H,5,8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDOIWDRDLCRTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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